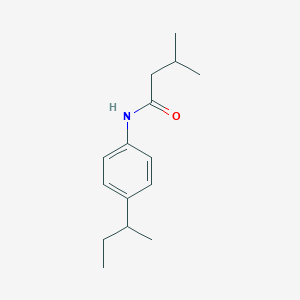![molecular formula C18H21NO B411796 N-[(4-methylphenyl)methyl]-2-phenylbutanamide](/img/structure/B411796.png)
N-[(4-methylphenyl)methyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylbenzyl group attached to the nitrogen atom and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-phenylbutanamide typically involves the reaction of 4-methylbenzylamine with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylbutanamide backbone.
N-(4-methylbenzyl)-2-phenylacetamide: Similar structure but with a shorter carbon chain.
Uniqueness
N-[(4-methylphenyl)methyl]-2-phenylbutanamide is unique due to its specific combination of the 4-methylbenzyl group and the phenylbutanamide backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(16-7-5-4-6-8-16)18(20)19-13-15-11-9-14(2)10-12-15/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
FNZRAZGXSLEOCO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C |
solubility |
20.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


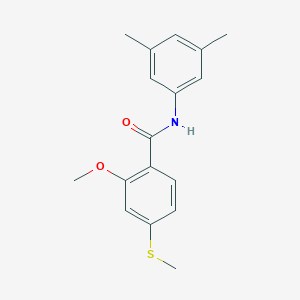

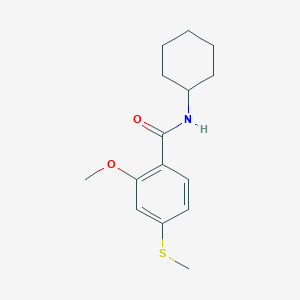
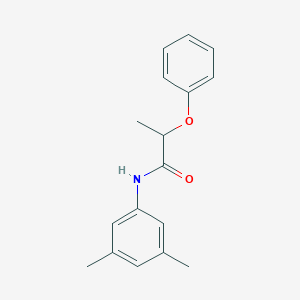
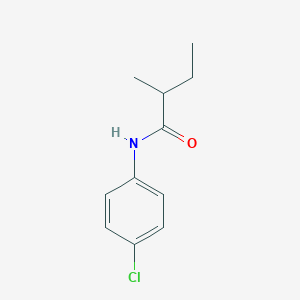
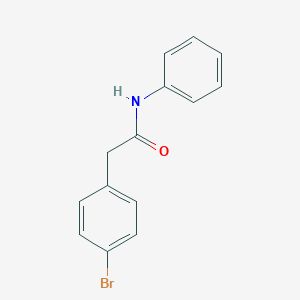
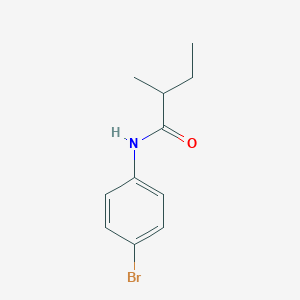
![Dimethyl 5-[(2-phenylbutanoyl)amino]isophthalate](/img/structure/B411725.png)

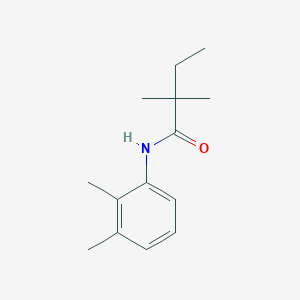
![Dimethyl 5-[(2,2-dimethylbutanoyl)amino]isophthalate](/img/structure/B411732.png)
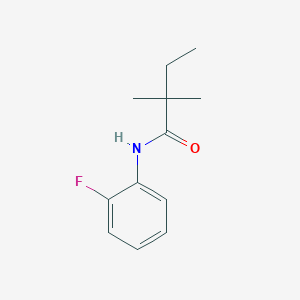
![N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B411734.png)
